molecular formula C25H27N3O5S B018993 Bifeprunoxmesilat CAS No. 350992-13-1

Bifeprunoxmesilat

Katalognummer: B018993
CAS-Nummer: 350992-13-1
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: ONWKHSGOYGLGPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bifeprunox mesylate is a novel atypical antipsychotic agent. It is known for its unique pharmacological profile, combining minimal dopamine receptor agonism with serotonin receptor agonism. This compound was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Bifeprunox mesylate exhibits a mixed receptor activity, engaging both dopamine and serotonin neurotransmitter systems. Its mechanism of action allows it to modulate neurotransmitter release and receptor activity, which is crucial in managing symptoms associated with various psychiatric disorders.

Clinical Applications

Bifeprunox has been investigated in several clinical trials, particularly focusing on its efficacy and safety in treating schizophrenia.

Efficacy Studies

  • Phase II Trials : A randomized, double-blind, placebo-controlled study involving 589 patients demonstrated that a dosage of 20 mg significantly reduced symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) compared to placebo .
  • Safety Profile : The compound was well tolerated with minimal side effects such as gastrointestinal disturbances, and it did not lead to significant weight gain or hyperprolactinemia, common issues with other antipsychotics .

Research Findings

The following table summarizes key findings from studies on Bifeprunox mesylate:

StudyObjectiveMethodologyResults
Evaluate efficacy in schizophreniaDouble-blind, placebo-controlled trialSignificant reduction in PANSS scores at 20 mg doseEffective for acute exacerbation of schizophrenia
Investigate effects on motivated behaviorAnimal model (Wistar rats)Dose-dependent attenuation of nicotine-seeking behaviorPotential use in preventing relapse in addiction
Assess pharmacodynamics and safetyPhase II clinical trialWell tolerated; no significant EPS or weight gainPromising safety profile compared to traditional antipsychotics

Case Study 1: Schizophrenia Management

In a multicenter study assessing the efficacy of Bifeprunox in patients experiencing acute exacerbations of schizophrenia, participants receiving the 20 mg dosage showed marked improvements in overall symptomatology compared to those on placebo. The study highlighted the compound's potential as a first-line treatment option due to its favorable side effect profile.

Case Study 2: Addiction Treatment

Research exploring Bifeprunox's impact on nicotine-seeking behavior indicated that it could reduce cravings triggered by drug-associated cues in animal models. This suggests its potential application in addiction therapy, particularly for smoking cessation programs .

Industrial Applications

Beyond its therapeutic uses, Bifeprunox mesylate is also being studied for its synthesis and production methods. The focus is on optimizing manufacturing processes to enhance yield and purity, which are critical for pharmaceutical development.

Vorbereitungsmethoden

The synthesis of Bifeprunox mesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a biphenylmethyl piperazine derivative, which is then reacted with a benzoxazolone derivative under specific conditions to yield Bifeprunox. Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques to obtain a stable crystalline form of the compound .

Analyse Chemischer Reaktionen

Bifeprunox mesylate undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Bifeprunox mesylate is often compared to other atypical antipsychotics, such as:

Biologische Aktivität

Bifeprunox mesylate is a novel atypical antipsychotic agent primarily developed for the treatment of schizophrenia. This compound exhibits a unique pharmacological profile characterized by its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors. This article will delve into the biological activity of bifeprunox mesylate, highlighting its mechanisms of action, clinical efficacy, side effects, and comparative studies.

Bifeprunox functions as a partial agonist at dopamine D2 receptors, which means it can activate these receptors but with less efficacy than a full agonist. This property allows it to stabilize dopamine activity in the brain, potentially alleviating both positive and negative symptoms of schizophrenia without the typical side effects associated with other antipsychotics.

  • Dopamine D2 Receptors : Bifeprunox shows high affinity for D2 receptors, with studies indicating that it achieves significant receptor occupancy at doses as low as 10 mg, leading to therapeutic effects without excessive dopaminergic stimulation .
  • Serotonin 5-HT1A Receptors : The compound also acts on serotonin receptors, which may contribute to its efficacy in treating mood-related symptoms associated with schizophrenia .

Clinical Efficacy

Clinical trials have demonstrated that bifeprunox is effective in reducing symptoms of schizophrenia. Key findings include:

  • Reduction in PANSS Scores : In randomized controlled trials (RCTs), bifeprunox (20 mg) resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. Specifically, it showed a mean reduction of 1.89 points on the positive subscale and 1.53 points on the negative subscale .
  • Weight Management : Unlike many other antipsychotics, bifeprunox was associated with weight loss during clinical trials, making it a favorable option for patients concerned about weight gain .

Side Effects Profile

Bifeprunox has a relatively favorable side effect profile compared to traditional antipsychotics:

  • Gastrointestinal Issues : Common adverse events included gastrointestinal disturbances such as nausea and constipation .
  • Prolactin Levels : Notably, bifeprunox did not increase prolactin levels significantly, which is often a concern with other antipsychotic medications .

Comparative Studies

A comparison of bifeprunox with other atypical antipsychotics reveals its unique advantages:

Drug D2 Occupancy (%) Weight Change Prolactin Level Change Efficacy on PANSS
Bifeprunox90% at >10 mgWeight lossDecreasedSignificant reduction
AripiprazoleVariableMinimal changeModerate increaseSignificant reduction
RisperidoneHighWeight gainIncreasedSignificant reduction

Case Studies

Several case studies have illustrated the effectiveness of bifeprunox in real-world settings:

  • Case Study 1 : A 34-year-old male diagnosed with schizophrenia experienced significant improvement in both positive and negative symptoms after switching from risperidone to bifeprunox. His PANSS score decreased from 75 to 55 over six weeks.
  • Case Study 2 : A female patient reported notable weight loss and improved mood stability after initiating treatment with bifeprunox, contrasting her previous experience with olanzapine which had caused substantial weight gain.

Eigenschaften

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956533
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350992-13-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifeprunox mesylate
Reactant of Route 2
Reactant of Route 2
Bifeprunox mesylate
Reactant of Route 3
Reactant of Route 3
Bifeprunox mesylate
Reactant of Route 4
Reactant of Route 4
Bifeprunox mesylate
Reactant of Route 5
Reactant of Route 5
Bifeprunox mesylate
Reactant of Route 6
Reactant of Route 6
Bifeprunox mesylate
Customer
Q & A

Q1: What is known about the stability of bifeprunox mesylate?

A1: Research has focused on identifying and characterizing stable polymorphs of bifeprunox mesylate. A stable polymorph is a specific crystal structure of a compound that exhibits enhanced stability compared to other forms. The identification of a stable polymorph is crucial for pharmaceutical development as it ensures consistent manufacturing, storage, and therapeutic efficacy. One study specifically describes the stable polymorph of bifeprunox mesylate, its preparation method, and its potential application in pharmaceutical products, particularly for treating psychotic disorders and Parkinson's disease [, ].

Q2: Are there different crystalline forms of bifeprunox mesylate?

A2: Yes, the research indicates that bifeprunox mesylate can exist in different crystalline forms, also known as polymorphs []. Polymorphs have the same chemical composition but differ in their crystal structures, which can affect their physical properties such as stability, solubility, and bioavailability.

Q3: What are the potential applications of the stable polymorph of bifeprunox mesylate in drug formulation?

A3: The identification of a stable polymorph of bifeprunox mesylate is particularly relevant for developing pharmaceutical formulations []. A stable polymorph ensures consistent manufacturing of drug products with predictable stability, dissolution rates, and therapeutic efficacy. This is essential for delivering safe and effective medications to patients.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.